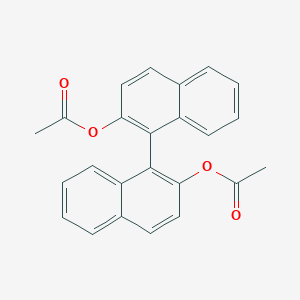
1-(2-Acetyloxynaphthyl)-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetyloxynaphthyl)-2-naphthyl acetate is a useful research compound. Its molecular formula is C24H18O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 515715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Acetyloxynaphthyl)-2-naphthyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C24H18O4. Its structure features two naphthalene rings and an acetoxy group, which contribute to its chemical reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of naphthalene compounds can inhibit bacterial growth and have antifungal properties. The presence of the acetoxy group enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioactivity against pathogens.
- Anticancer Properties : Similar naphthalene derivatives have shown promise in cancer research. They may act by inducing apoptosis in cancer cells or inhibiting specific pathways crucial for tumor growth .
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of their activity. This is particularly relevant in the context of metabolic diseases where enzyme modulation can alter disease progression.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membrane integrity, leading to cell lysis.
- Cancer Research : In vitro studies indicated that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 activity .
- Enzymatic Interaction : Research utilizing enzyme assays revealed that this compound could inhibit certain hydrolases, which are vital in metabolic pathways. This inhibition suggests potential therapeutic applications in managing metabolic disorders.
Propiedades
IUPAC Name |
[1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCPATYOODPQCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905594 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100569-82-2 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














